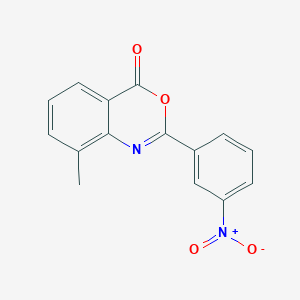![molecular formula C20H27N3O4 B5560266 (1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)
(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” is a complex organic molecule that features a bicyclic structure with multiple functional groups. Compounds of this nature are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Functional Group Transformations: Introduction of methoxy groups and carbonyl functionalities through reactions such as methylation and acylation.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at the 1S and 5R positions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the carbonyl group may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other bicyclic molecules with similar functional groups, such as:
- (1S,5R)-3-(2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-hydroxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-3-(2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-ethoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of methoxy groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-26-9-8-23-15-7-6-14(19(23)24)11-22(12-15)20(25)16-10-13-4-3-5-17(13)21-18(16)27-2/h10,14-15H,3-9,11-12H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSRJQKTNHWBB-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C(N=C4CCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(N=C4CCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B5560187.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)
![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)
![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)
![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)
![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE](/img/structure/B5560267.png)


